3-(2,5-dimethylbenzyl)-7-(4-fluorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione
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Description
3-(2,5-dimethylbenzyl)-7-(4-fluorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C23H19FN4O3 and its molecular weight is 418.428. The purity is usually 95%.
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Scientific Research Applications
Coordination in Metal Aquacomplexes
A study explored the interaction of derivatives of 1,2,3-triazolo[4,5-d]pyrimidin-5,7-dione (a purine derivative) with divalent cations of Mn, Co, Ni, Zn, and Cd in aqueous media. This interaction generates solids with well-defined hydrogen bond networks, suggesting potential applications in materials science and coordination chemistry (Maldonado, Quirós, Salas, & Rodrı́guez-Diéguez, 2009).
Anticancer, Anti-HIV, and Antimicrobial Activities
Another research focused on synthesizing new triazino and triazolo[4,3-e]purine derivatives to establish candidates with antineoplastic, anti-HIV-1, and antimicrobial activities. This study revealed that specific compounds exhibited considerable activity against various cancer cell lines and moderate anti-HIV-1 activity, highlighting the therapeutic potential of such derivatives (Ashour, Rida, El‐Hawash, ElSemary, & Badr, 2012).
Antiviral Activity of Guanosine Analogues
Research into sugar-modified nucleoside derivatives of the purine analogue 5-amino-3-beta-D-ribofuranosylthiazolo[4,5-d]pyrimidine-2,7-dione showed antiviral activity against the Semliki Forest virus. This indicates the potential of such compounds in developing new antiviral agents (Kini, Anderson, Sanghvi, Lewis, Smee, Revankar, Robins, & Cottam, 1991).
Potential in Psychotropic Drug Development
A study on 8-aminoalkyl derivatives of purine-2,6-dione with various substituents showed potential as 5-HT1A, 5-HT2A, and 5-HT7 receptor ligands, indicating applications in developing psychotropic drugs (Chłoń-Rzepa et al., 2013).
Anticonvulsant Activity
Compounds like 8-amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines have been synthesized and tested for anticonvulsant activity, suggesting their potential use in treating seizure disorders (Kelley, Linn, Bankston, Burchall, Soroko, & Cooper, 1995).
Anti-Proliferative Agents in Cancer Research
The synthesis of novel fused [1,2,3]triazolo[4',5':3,4]pyrrolo[2,1-f]purine derivatives was undertaken to discover potent anti-proliferative agents against various human cancer cell lines. This work underlines the role of these compounds in cancer research and treatment (Sucharitha, Kumar, Ravinder, Reddy, & Narsimha, 2021).
Stereoselective Reactions in Organic Chemistry
Research into the intramolecular stereoselective competition in mass-spectral homolytic reactions of NO-heterocyclic molecular ions, including derivatives of purine, has implications for understanding reaction mechanisms in organic chemistry (Sindona & Uccella, 1980).
Synthesis of Purine Derivatives
Studies on synthesizing puromycin from adenosine and 7-deazapuromycin from tubercidin, including purine derivatives, contribute to understanding synthetic pathways and biological comparisons of these compounds (Robins, Miles, Samano, & Kaspar, 2001).
Properties
IUPAC Name |
2-[(2,5-dimethylphenyl)methyl]-7-(4-fluorophenyl)-4-methylpurino[8,7-b][1,3]oxazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN4O3/c1-13-4-5-14(2)16(10-13)11-28-21(29)19-20(26(3)23(28)30)25-22-27(19)12-18(31-22)15-6-8-17(24)9-7-15/h4-10,12H,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOMPPPIYSWMCOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C(=O)C3=C(N=C4N3C=C(O4)C5=CC=C(C=C5)F)N(C2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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